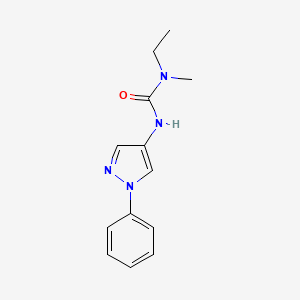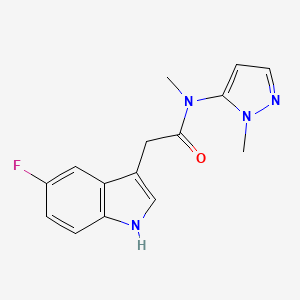
2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide is a chemical compound that has gained recent attention in scientific research. This compound has been found to have potential applications in the field of drug discovery and development due to its unique structure and properties.
Mecanismo De Acción
The mechanism of action of 2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells and the reduction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce cell death in cancer cells, while in vivo studies have shown that this compound can reduce tumor growth in mice. Additionally, this compound has been found to have anti-inflammatory effects in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide in lab experiments is its unique structure, which could lead to the development of novel drugs with improved efficacy and safety profiles. However, one limitation of using this compound is its complex synthesis method, which could make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the research of 2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide. One direction is to further investigate the mechanism of action of this compound, which could lead to the development of more potent and selective drugs. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, future research could focus on the optimization of the synthesis method for this compound, which could make it more accessible for large-scale production.
Métodos De Síntesis
The synthesis of 2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide can be achieved through a multi-step process. The first step involves the synthesis of 5-fluoro-1H-indole-3-carboxylic acid, which is then converted to 5-fluoro-1H-indole-3-carboxylic acid methyl ester. The methyl ester is then reacted with 2-methylpyrazol-3-ylamine to form the desired compound.
Aplicaciones Científicas De Investigación
2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide has been found to have potential applications in drug discovery and development. This compound has been shown to have activity against certain types of cancer cells, including breast and lung cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c1-19(14-5-6-18-20(14)2)15(21)7-10-9-17-13-4-3-11(16)8-12(10)13/h3-6,8-9,17H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEUGUKQCNIAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N(C)C(=O)CC2=CNC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

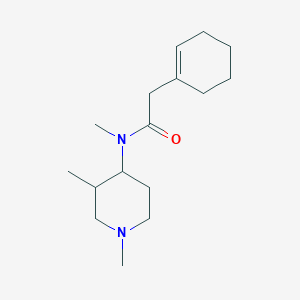
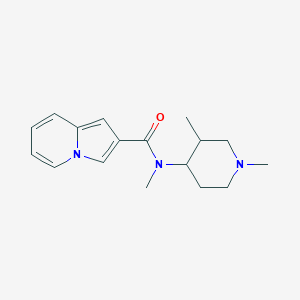
![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)
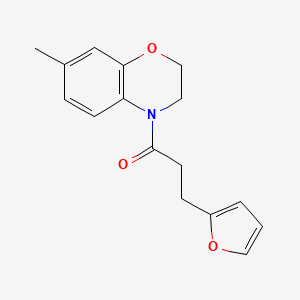


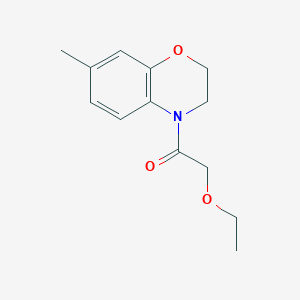

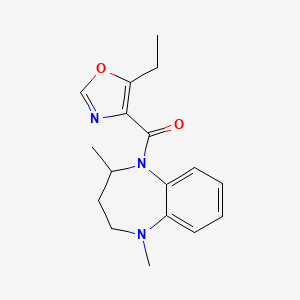
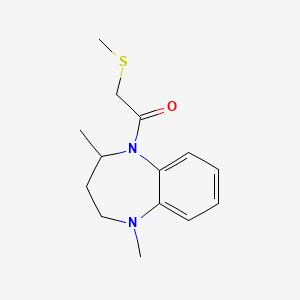
![(2,6-difluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7592739.png)
![N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7592758.png)
![Azocan-1-yl-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B7592764.png)
